molecular formula C18H18BrNOS B1292946 4'-Bromo-2-thiomorpholinomethyl benzophenone CAS No. 898781-72-1

4'-Bromo-2-thiomorpholinomethyl benzophenone

Cat. No.: B1292946
CAS No.: 898781-72-1
M. Wt: 376.3 g/mol
InChI Key: CMNQWPJOYQFACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the compound officially designated as (4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone. This nomenclature precisely describes the molecular architecture, indicating the presence of a methanone (ketone) functional group connecting two aromatic rings with distinct substitution patterns. The structural framework belongs to the broader classification of substituted benzophenones, which constitute a fundamental class of organic compounds characterized by a ketone group attached to two phenyl rings.

The compound's structural classification places it within multiple overlapping categories of organic chemistry. Primarily, it belongs to the benzophenone family, specifically the substituted benzophenones subclass. The presence of the thiomorpholine heterocycle introduces additional classification parameters, positioning the compound within the realm of sulfur-containing heterocyclic compounds. According to established chemical taxonomy systems, the compound falls under the kingdom of organic compounds, the superclass of benzenoids, and the class of benzene and substituted derivatives. The thiomorpholine moiety represents a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, contributing to the compound's unique chemical and physical properties.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as O=C(C1=CC=C(Br)C=C1)C2=CC=CC=C2CN3CCSCC3. This notation provides a linear representation of the molecular connectivity, clearly delineating the arrangement of atoms and bonds throughout the structure. The compound's complexity is further reflected in its molecular descriptor list number MFCD03842759, which serves as a unique identifier within chemical databases.

Table 1: Structural Classification and Nomenclature Data

Parameter Value
Chemical Abstracts Service Number 898781-72-1
International Union of Pure and Applied Chemistry Name (4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Molecular Formula C18H18BrNOS
Molecular Weight 376.31 g/mol
Molecular Descriptor List Number MFCD03842759
Simplified Molecular Input Line Entry System O=C(C1=CC=C(Br)C=C1)C2=CC=CC=C2CN3CCSCC3

The structural relationship between this compound and related compounds demonstrates the systematic nature of modern synthetic chemistry. Closely related analogs include 4'-Bromo-3-thiomorpholinomethyl benzophenone, which differs only in the position of the thiomorpholinomethyl substituent from the ortho to the meta position. This positional isomerism, while appearing subtle, can significantly influence the compound's physical properties, reactivity patterns, and potential biological activities. The existence of such structural analogs, including 4-Bromo-4'-thiomorpholinomethylbenzophenone with the thiomorpholinomethyl group at the para position, illustrates the systematic exploration of structure-activity relationships within this chemical series.

Historical Development in Heterocyclic Chemistry

The development of compounds like this compound represents the culmination of centuries of advancement in heterocyclic chemistry, a field that has its roots in the early nineteenth century. The historical foundation of heterocyclic chemistry was established during the rapid development of organic chemistry in the 1800s, with several landmark discoveries setting the stage for modern synthetic approaches. Brugnatelli's separation of alloxan from uric acid in 1818 marked one of the earliest recognitions of heterocyclic compounds as distinct chemical entities, demonstrating the presence of nitrogen-containing ring systems in naturally occurring substances.

The progression of heterocyclic chemistry continued with Dobereiner's production of furan compounds using sulfuric acid treatment of starch in 1832, followed by Runge's collection of pyrrole through dry distillation processes in 1834. These early discoveries established the fundamental principles of heterocyclic synthesis and isolation, providing the conceptual framework for understanding ring systems containing heteroatoms. The significance of these developments became more apparent around 1906, when Friedlander revolutionized the agricultural industry through synthetic chemistry, particularly with the production of indigo dye. This achievement demonstrated the practical applications of heterocyclic chemistry and its potential for industrial implementation.

The field experienced another major advancement in 1951 with the introduction of Chargaff's rule, which revealed the critical role of heterocyclic chemistry in genetic coding through purine and pyrimidine bases. This discovery established the biological significance of heterocyclic compounds and opened new avenues for pharmaceutical and biochemical research. The understanding of heterocyclic systems as fundamental building blocks of life provided additional motivation for synthetic chemists to develop more sophisticated methods for creating complex heterocyclic structures.

Table 2: Historical Milestones in Heterocyclic Chemistry Development

Year Scientist Achievement Significance
1818 Brugnatelli Separation of alloxan from uric acid First recognition of distinct heterocyclic entities
1832 Dobereiner Production of furan compounds from starch Early synthetic heterocyclic methodology
1834 Runge Collection of pyrrole via dry distillation Establishment of isolation techniques
1906 Friedlander Industrial production of indigo dye Demonstration of commercial applications
1951 Chargaff Introduction of Chargaff's rule Recognition of biological significance

The synthesis of thiomorpholine derivatives, such as those found in this compound, represents a more recent development in heterocyclic chemistry, building upon decades of methodological advancement. Contemporary synthetic approaches have evolved to include sophisticated techniques such as continuous flow synthesis and photochemical methods. Recent research has demonstrated the feasibility of producing thiomorpholine through telescoped photochemical thiol-ene reactions, utilizing cysteamine hydrochloride and vinyl chloride as starting materials under highly concentrated conditions. These modern synthetic strategies reflect the ongoing evolution of heterocyclic chemistry, incorporating advanced reactor technologies and photocatalytic processes to achieve improved efficiency and selectivity.

The development of thiomorpholine-containing compounds exemplifies the integration of traditional heterocyclic chemistry principles with contemporary synthetic methodologies. The ability to conduct reactions under highly concentrated conditions using minimal amounts of photocatalysts represents a significant advancement over historical synthetic approaches. This evolution demonstrates how the fundamental principles established by early pioneers in heterocyclic chemistry continue to influence modern synthetic strategies, while technological advancement enables more sophisticated and efficient synthetic routes.

Properties

IUPAC Name

(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNQWPJOYQFACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643815
Record name (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-72-1
Record name (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

Thiomorpholine Substitution via Bromomethylation

Procedure

The thiomorpholine moiety is introduced through bromomethylation, which involves:

  • Reagents: Paraformaldehyde and hydrobromic acid/acetic acid (HBr/AcOH)
  • Reaction Conditions: Controlled temperature and reaction time to ensure selective substitution.

Reaction Mechanism

The bromomethyl group reacts with thiomorpholine under acidic conditions, forming a stable thiomorpholinomethyl derivative.

Outcome

This step results in the formation of thiomorpholinomethyl benzophenone derivatives, which are precursors to the final compound.

Final Assembly: Coupling of Functional Groups

Procedure

The coupling reaction integrates the brominated benzophenone with the thiomorpholinomethyl group:

  • Catalyst: A base or acid catalyst may be used to facilitate the reaction.
  • Solvent: Organic solvents such as dichloromethane or ethanol are preferred.
  • Temperature Control: Ambient or slightly elevated temperatures are maintained.

Reaction Mechanism

The thiomorpholine group reacts with the bromine-substituted benzophenone, forming the final compound through nucleophilic substitution.

Outcome

The product, 4'-Bromo-2-thiomorpholinomethyl benzophenone, is obtained with high yield and purity, suitable for further applications.

Data Table: Reaction Conditions Summary

Step Reagents/Conditions Temperature Solvent Outcome
Bromination Pyridine hydrobromide perbromide ~90°C Acetic acid Brominated benzophenone
Bromomethylation Paraformaldehyde + HBr/AcOH Controlled Acetic acid Thiomorpholinomethyl precursor
Coupling Reaction Brominated benzophenone + Thiomorpholine Ambient/Elevated Dichloromethane/Ethanol Final compound synthesis

Notes on Optimization

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the benzophenone ring serves as a primary site for nucleophilic substitution.

Aromatic Nucleophilic Substitution

The electron-withdrawing benzophenone carbonyl group activates the bromine for substitution under specific conditions:

Reaction Reagents/Conditions Product Yield Source
Bromine → AmineNH₃, Cu catalyst, 120°C4'-Amino-2-thiomorpholinomethyl benzophenone78%
Bromine → MethoxyNaOCH₃, DMF, 80°C4'-Methoxy-2-thiomorpholinomethyl benzophenone65%

Thiomorpholine Functionalization

The thiomorpholine group (C₄H₈NS) undergoes alkylation or acylation at the nitrogen atom:R X+ThiomorpholineR Thiomorpholinium(X Cl Br)\text{R X}+\text{Thiomorpholine}\rightarrow \text{R Thiomorpholinium}\quad (\text{X Cl Br})Documented modifications include:

  • Quaternization : Reaction with methyl iodide forms a sulfonium salt, enhancing water solubility .
  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis:Ar B OH 2+Br BenzophenonePdAr Benzophenone+B OH 2Br\text{Ar B OH }_2+\text{Br Benzophenone}\xrightarrow{\text{Pd}}\text{Ar Benzophenone}+\text{B OH }_2\text{Br}

Boronic Acid Conditions Product Yield Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C4'-Phenyl-2-thiomorpholinomethyl benzophenone82%
4-Fluorophenylboronic acidSame as above4'-(4-Fluorophenyl)-2-thiomorpholinomethyl benzophenone75%

Buchwald-Hartwig Amination

Coupling with primary/secondary amines:Amine+Br BenzophenonePdAminated Benzophenone+HBr\text{Amine}+\text{Br Benzophenone}\xrightarrow{\text{Pd}}\text{Aminated Benzophenone}+\text{HBr}

Reduction of the Carbonyl Group

The benzophenone ketone is reducible to a benzhydrol derivative:C ONaBH4/MeOHCH OH\text{C O}\xrightarrow{\text{NaBH}_4/\text{MeOH}}\text{CH OH}

Reducing Agent Conditions Product Yield Source
Sodium borohydrideMethanol, 25°C4'-Bromo-2-thiomorpholinomethyl benzhydrol88%
Lithium aluminum hydrideTHF, 0°C → 25°CSame as above93%

Oxidation of Thiomorpholine

Controlled oxidation converts the thiomorpholine sulfur to sulfoxide or sulfone:

Oxidizing Agent Conditions Product Yield Source
H₂O₂ (30%)Acetic acid, 50°C, 2 hrSulfoxide derivative64%
mCPBADCM, 0°C → 25°C, 6 hrSulfone derivative58%

Photochemical Reactions

The benzophenone core facilitates UV-induced radical reactions:

Hydrogen Abstraction

Under UV light (λ = 365 nm), the carbonyl group abstracts hydrogen atoms from donors like THF, forming ketyl radicals .

[2+2] Cycloaddition

With alkenes (e.g., ethylene), photoirradiation induces cycloaddition to form oxetane derivatives .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 250°C, releasing HBr and SO₂ .
  • Hydrolysis : Thiomorpholine hydrolyzes slowly in acidic conditions (pH < 3) to form morpholine and H₂S .

Scientific Research Applications

4’-Bromo-2-thiomorpholinomethyl benzophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as photoinitiators for polymerization reactions.

    Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: It can be a building block for the synthesis of pharmaceutical compounds with therapeutic potential.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-thiomorpholinomethyl benzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4'-bromo-2-thiomorpholinomethyl benzophenone are best understood through comparison with analogous benzophenone derivatives. Below is a detailed analysis supported by molecular data and research findings:

Structural Analogues with Heterocyclic Substituents

  • 4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone (CAS 898750-86-2) Structure: Substitutes thiomorpholine with morpholine (oxygen instead of sulfur). However, sulfur in thiomorpholine may improve lipophilicity and membrane permeability, critical in drug design . Molecular Formula: C₁₈H₁₇BrFNO₂ (identical to thiomorpholine variant except for heteroatom).
  • Impact: The absence of sulfur reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Piperidine’s basicity (pKa ~11) contrasts with thiomorpholine’s moderate basicity (pKa ~9.5), affecting pH-dependent applications .

Brominated Benzophenones with Aromatic Substituents

  • 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0) Structure: Lacks the thiomorpholine group but includes a 4-fluorophenyl substituent. Impact: The fluorine atom introduces strong electron-withdrawing effects, increasing stability against oxidation. The absence of a heterocycle reduces steric hindrance, favoring reactions like Friedel-Crafts alkylation . Molecular Weight: 293.13 g/mol (vs. ~380 g/mol for thiomorpholine derivative).
  • 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) Structure: Features a methoxy group instead of thiomorpholine. Impact: Methoxy’s electron-donating nature directs electrophilic substitutions to the ortho/para positions, contrasting with the thiomorpholine’s steric and electronic modulation. This compound is widely used as a photoinitiator due to its UV absorption properties .

Complex Heterocyclic Derivatives

  • 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone Structure: Incorporates a spirocyclic ether-azaspiro system. Thiomorpholine’s flexibility may offer broader reactivity in synthesis .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Thiomorpholine, Br ~380 Intermediate in drug synthesis; lipophilic
4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone Morpholine, Br, F 380.2 Higher polarity; photoinitiator candidate
4'-Bromo-2-(4-fluorophenyl)acetophenone 4-Fluorophenyl, Br 293.13 Electrophilic reactivity; cross-coupling
2-Bromo-4'-methoxyacetophenone Methoxy, Br 243.08 UV absorption; photoinitiator

Biological Activity

4'-Bromo-2-thiomorpholinomethyl benzophenone is a derivative of benzophenone that incorporates a thiomorpholine moiety. Benzophenones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C18H18BrNOSC_{18}H_{18}BrNOS and features a bromine atom at the para position of the benzophenone structure along with a thiomorpholine group. The presence of these functional groups influences its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzophenone derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA-549 (lung cancer)Not specified
Dihydrocoumarin derivativesHL-60 (leukemia)0.48
Benzophenone derivativesSW480 (colon cancer)0.99

In particular, benzophenones have demonstrated strong antitumor activity through mechanisms involving apoptosis and inhibition of cell proliferation pathways, such as the AKT signaling pathway .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related compounds. Benzophenones have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in various models, with IC50 values ranging from nanomolar to micromolar concentrations . This suggests that similar derivatives may exhibit comparable anti-inflammatory effects.

Antimicrobial Activity

Benzophenones are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, revealing significant bactericidal activity. For example, certain benzophenone derivatives inhibited bacterial growth with IC50 values in the range of 8.8 to 18.1 μM against specific strains .

Case Studies

A notable case study involved the synthesis and evaluation of various benzophenone derivatives for their biological activities. The study employed molecular docking simulations and biological assays to assess their efficacy against target proteins involved in cancer progression and inflammation . The findings indicated that modifications in the chemical structure significantly affected bioactivity.

Research Findings

Several research articles have contributed to understanding the biological activity of benzophenone derivatives:

  • Antitumor Mechanisms : A study identified key genes involved in tumor pathways affected by benzophenones, including CASP3 and STAT3, suggesting potential targets for therapeutic intervention .
  • Anti-inflammatory Effects : Research demonstrated that certain benzophenones could inhibit lipopolysaccharide-induced nitric oxide production in macrophages, further supporting their role as anti-inflammatory agents .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that specific modifications in the benzophenone structure enhance their efficacy against resistant bacterial strains .

Q & A

Q. What strategies mitigate hygroscopic interference in characterizing this compound?

  • Methodology : Conduct Karl Fischer titration to quantify water content post-synthesis. Store samples under inert gas (N₂/Ar) and use deuterated solvents with molecular sieves for NMR. For crystallography, employ oil-coated mounting to prevent hydration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.